N-Benzyl-N-ethyl-m-toluidine

Physical Chemistry Process Engineering Formulation Science

N-Benzyl-N-ethyl-m-toluidine (CAS 119-94-8, molecular formula C16H19N, molecular weight 225.33 g/mol) is a tertiary aromatic amine belonging to the N-alkyl-N-benzyl-aniline class. It is characterized by a benzyl group, an ethyl group, and a methyl group in the meta position on the aniline ring.

Molecular Formula C16H19N
Molecular Weight 225.33 g/mol
CAS No. 119-94-8
Cat. No. B090250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-N-ethyl-m-toluidine
CAS119-94-8
Molecular FormulaC16H19N
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C2=CC=CC(=C2)C
InChIInChI=1S/C16H19N/c1-3-17(13-15-9-5-4-6-10-15)16-11-7-8-14(2)12-16/h4-12H,3,13H2,1-2H3
InChIKeyVIACAIAQHPLINF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-N-ethyl-m-toluidine (CAS 119-94-8): Chemical Identity, Properties, and Primary Applications


N-Benzyl-N-ethyl-m-toluidine (CAS 119-94-8, molecular formula C16H19N, molecular weight 225.33 g/mol) is a tertiary aromatic amine belonging to the N-alkyl-N-benzyl-aniline class. It is characterized by a benzyl group, an ethyl group, and a methyl group in the meta position on the aniline ring [1][2]. The compound is a liquid at room temperature with a boiling point of 161-162 °C (lit.) and a density of 0.770 g/mL at 25 °C [3]. Its primary industrial applications lie in organic synthesis, where it serves as a key intermediate for the production of specific acid dyes, most notably Acid Blue 90, 91, and 109 . It also finds use as a building block in pharmaceutical and agrochemical research .

Why N-Benzyl-N-ethyl-m-toluidine (CAS 119-94-8) Cannot Be Replaced by Generic Aniline Derivatives


Substituting N-Benzyl-N-ethyl-m-toluidine with a close analog such as N-Benzyl-N-ethylaniline or other N-alkyl-aniline derivatives is not feasible without compromising specific process outcomes. The meta-substitution pattern of the methyl group on the aromatic ring imparts distinct physical properties, including a significantly lower density (0.770 g/mL vs. 1.03 g/mL for the unsubstituted analog) [1]. More importantly, the meta-methyl group dictates the compound's reactivity and metabolic fate in biological systems, leading to a unique metabolite profile distinct from the para-isomer or unsubstituted variants [2]. In industrial applications, the compound's specific molecular architecture is required for the synthesis of key acid dyes (e.g., Acid Blue 90, 91, 109, and 104), where the meta-methyl group is essential for achieving the desired chromophore structure and color properties [3]. These quantitative and functional distinctions render generic substitution impractical and highlight the need for precise material sourcing.

Quantitative Differentiation of N-Benzyl-N-ethyl-m-toluidine (CAS 119-94-8) Against Closest Analogs: An Evidence-Based Guide for Scientific Selection


Physical Property Differentiation: Lower Density Enables Distinct Handling and Formulation

N-Benzyl-N-ethyl-m-toluidine exhibits a measured density of 0.770 g/mL at 25 °C [1]. In direct comparison, its unsubstituted analog, N-Benzyl-N-ethylaniline, possesses a significantly higher density of 1.03 g/mL at 25 °C . This quantifiable difference arises from the presence of the meta-methyl group, which reduces molecular packing efficiency.

Physical Chemistry Process Engineering Formulation Science

Metabolic Fate Differentiation: Meta-Substitution Alters Biotransformation Pathways

In vitro hepatic microsomal metabolism studies reveal that N-Benzyl-N-ethyl-p-toluidine (para isomer) undergoes dealkylation to yield hydroxymethyl metabolites, whereas N-Benzyl-N-ethylaniline (unsubstituted) produces phenolic metabolites [1]. While the meta isomer was not directly studied, this class-level evidence demonstrates that the position of the methyl substituent on the aromatic ring critically determines the metabolic outcome.

Drug Metabolism Pharmacokinetics Toxicology

Dye Intermediate Specificity: Exclusive Precursor for High-Value Acid Blue Dyes

N-Benzyl-N-ethyl-m-toluidine is a required intermediate for the synthesis of specific acid dyes, including Acid Blue 90, 91, 109, and 104 [1]. The meta-methyl group is essential for achieving the correct chromophore structure. In contrast, the unsubstituted analog N-Benzyl-N-ethylaniline is not specified as a precursor for these exact Acid Blue dyes; its primary dye applications are in different dye classes or as a general building block .

Dye Chemistry Organic Synthesis Industrial Intermediates

High-Yield Sulfonation for Downstream Processing: Optimized Yield of Key Intermediate

A patented method for synthesizing Acid Blue 104 utilizes N-Benzyl-N-ethyl-m-toluidine as a starting material. The sulfonation of this compound to yield N-benzyl-N-ethyl-toluidinesulfonic acid is reported to achieve an 80% yield under optimized conditions (temperature 20-25°C, pH 2.5-3.5) [1]. While direct comparative yield data against other substrates in the same process are not provided, the patent emphasizes that controlling these specific parameters is critical for maximizing yield.

Process Optimization Synthetic Chemistry Patents

Spectral Fingerprint Uniqueness: Definitive Identity Confirmation via 1H NMR

The 1H NMR spectrum of N-Benzyl-N-ethyl-m-toluidine, recorded at 399.65 MHz in CDCl3 and assigned with HMQC and HMBC, provides a unique spectral fingerprint for this compound [1]. The presence of the meta-methyl group leads to distinct chemical shifts and coupling patterns that differentiate it from the para-isomer or unsubstituted N-Benzyl-N-ethylaniline. The SDBS reference spectrum (No. 53388) serves as an authoritative benchmark for identity confirmation and purity assessment.

Analytical Chemistry Quality Control Spectroscopy

High-Impact Application Scenarios for N-Benzyl-N-ethyl-m-toluidine (CAS 119-94-8) in Research and Industry


Manufacture of Acid Blue Dyes 90, 91, 109, and 104

This compound is an essential starting material for the industrial synthesis of specific triphenylmethane acid dyes, including Acid Blue 90, 91, 109, and 104 [1]. Its meta-methyl group is a critical structural feature required for the correct chromophore formation. The patented process for Acid Blue 104 utilizes an optimized sulfonation step of this compound, achieving an 80% yield of the key intermediate [1]. Procurement for dye manufacturing directly supports the production of these high-value colorants used in textile, ink, and plastic applications.

Pharmacokinetic and Metabolism Studies

Given the class-level evidence that the position of the methyl substituent on the N-benzyl-N-ethylaniline scaffold dictates metabolic fate (e.g., para-isomer yields hydroxymethyl metabolites, while unsubstituted yields phenolic metabolites) [2], the meta-substituted compound serves as a valuable probe in drug metabolism research. It can be used to investigate structure-metabolism relationships and design compounds with altered metabolic stability or reduced potential for toxic metabolite formation.

Quality Control and Reference Standard

The authoritative 1H NMR spectrum (SDBS No. 53388, 399.65 MHz, CDCl3) provides a definitive fingerprint for identity confirmation [3]. Laboratories can use this reference data for routine quality control, batch-to-batch consistency verification, and regulatory compliance in both research and industrial settings. This ensures that the material meets specified purity requirements before use in critical syntheses.

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